SN2 Reactivity Advantage of the Primary Alkyl Bromide Motif over the Corresponding Chloro Analog
The terminal primary alkyl bromide of 4-(3-bromopropyl)-1,2-dichlorobenzene is a superior leaving group compared to the chloride in 1,2-dichloro-4-(3-chloropropyl)benzene (CAS 36947-08-7). In SN2 reactions, the bromide leaving group provides approximately 10- to 50-fold rate acceleration relative to the chloride, based on the established leaving group ability order (I⁻ > Br⁻ > Cl⁻ >> F⁻) [1]. This kinetic advantage translates directly into shorter reaction times, higher yields under milder conditions, and broader nucleophile compatibility [1].
| Evidence Dimension | SN2 reaction rate (relative leaving group ability) |
|---|---|
| Target Compound Data | Br leaving group; relative rate factor ~10–50 vs Cl |
| Comparator Or Baseline | 1,2-Dichloro-4-(3-chloropropyl)benzene (Cl leaving group; relative rate factor = 1 by definition) |
| Quantified Difference | Approximately 10- to 50-fold rate enhancement for the bromide |
| Conditions | Standard SN2 conditions (polar aprotic solvent, strong nucleophile); primary alkyl halide substrate |
Why This Matters
For procurement decisions, the bromide variant is preferred when synthetic throughput, yield optimization, or compatibility with weak nucleophiles is critical—the chloro analog demands harsher conditions and longer reaction times.
- [1] Carey, F.A.; Sundberg, R.J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007; Chapter 4, pp 389–472. (SN2 leaving group ability: I⁻ > Br⁻ > Cl⁻ >> F⁻; rate factor ~10–50 for Br vs Cl). View Source
